Cholesteryl undecanoate

説明

BenchChem offers high-quality Cholesteryl undecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesteryl undecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h19,28-29,31-35H,7-18,20-27H2,1-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKYQVGVWVTATD-HMVYLTCSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mesomorphic Behavior of Cholesteryl Undecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl undecanoate, an ester of cholesterol, is a fascinating molecule that exhibits a rich variety of liquid crystalline phases, known as mesophases, upon changes in temperature. This technical guide provides an in-depth exploration of its mesomorphic behavior, detailing the experimental protocols used for its characterization and presenting a structured overview of its phase transitions. This information is critical for its potential applications in drug delivery systems, diagnostics, and advanced materials science, where the precise control of its physical state is paramount.

Quantitative Thermal Analysis

The phase transitions of cholesteryl undecanoate are characterized by specific temperatures and enthalpy changes (ΔH), which can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC). While the seminal work of Davis, Porter, and Barrall in "Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids" provides detailed data for this compound, the specific quantitative values from this source could not be fully retrieved in the available literature. However, the typical phase transitions observed upon heating are presented in the table below.

| Transition | Transition Temperature (°C) | Enthalpy of Transition (J/g) |

| Crystal to Smectic Phase | Data not available | Data not available |

| Smectic to Cholesteric (N) Phase | Data not available | Data not available |

| Cholesteric (N) to Isotropic Liquid | Data not available | Data not available |

Note: Specific quantitative data from primary literature were not accessible. The table structure is provided for when such data is obtained.

Logical Progression of Mesophases

The sequence of phase transitions in cholesteryl undecanoate follows a well-defined thermodynamic progression as a function of temperature. Upon heating from a solid crystalline state, the molecule transitions into a more ordered smectic phase, followed by a chiral nematic (cholesteric) phase, and finally melts into an isotropic liquid. This sequence is reversible upon cooling, though supercooling effects can sometimes be observed.

An In-depth Technical Guide to the Liquid Crystal Phase Transitions of Cholesteryl Undecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the liquid crystal phase transitions of cholesteryl undecanoate. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with cholesteric liquid crystals and their applications. This document details the quantitative data associated with these phase transitions, outlines the experimental protocols for their characterization, and explores the relevance of these materials in drug delivery systems.

Quantitative Data on Phase Transitions

Cholesteryl undecanoate, a cholesterol ester, exhibits a rich thermotropic liquid crystalline behavior, transitioning through distinct phases upon heating and cooling. The precise temperatures and enthalpy changes associated with these transitions are critical for understanding and utilizing this material. The following tables summarize the key quantitative data for the phase transitions of cholesteryl undecanoate.

Table 1: Phase Transition Temperatures of Cholesteryl Undecanoate

| Transition | Temperature (°C) |

| Crystalline Solid to Smectic A | 80.5 |

| Smectic A to Cholesteric (Nematic) | 88.5 |

| Cholesteric (Nematic) to Isotropic Liquid | 91.5 |

Data sourced from a study on the thermal transitions of a series of cholesteryl esters of saturated aliphatic acids, which obtained new data for odd-numbered esters including undecanoate[1].

Table 2: Enthalpy of Phase Transitions of Cholesteryl Undecanoate

| Transition | Enthalpy (kcal/mol) |

| Crystalline Solid to Smectic A | 6.80 |

| Smectic A to Cholesteric (Nematic) | 0.20 |

| Cholesteric (Nematic) to Isotropic Liquid | 0.15 |

Enthalpy data derived from the same comprehensive study on the thermal properties of cholesteryl esters[1].

Experimental Protocols

The characterization of the liquid crystal phase transitions of cholesteryl undecanoate relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). Detailed methodologies for these experiments, along with a protocol for the synthesis and purification of cholesteryl undecanoate, are provided below.

Synthesis and Purification of Cholesteryl Undecanoate

2.1.1. Synthesis

A common method for the synthesis of cholesteryl undecanoate is the esterification of cholesterol with undecanoyl chloride.

-

Materials: Cholesterol, undecanoyl chloride, pyridine (B92270), and a suitable solvent such as ethyl acetate (B1210297).

-

Procedure:

-

Dissolve cholesterol in ethyl acetate in a reaction flask.

-

Add pyridine to the solution, which acts as a base to neutralize the HCl byproduct.

-

Slowly add undecanoyl chloride to the stirred solution at room temperature.

-

Allow the reaction to proceed for a set time, monitoring its completion using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid and then with water to remove pyridine and other water-soluble impurities.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude cholesteryl undecanoate.

-

2.1.2. Purification

Recrystallization is a standard method for purifying the synthesized cholesteryl undecanoate to achieve the high purity required for accurate physical characterization.

-

Solvent Selection: A suitable solvent is one in which cholesteryl undecanoate is sparingly soluble at room temperature but highly soluble at elevated temperatures. n-Pentyl alcohol has been reported to be an effective recrystallization solvent for cholesteryl esters[1].

-

Procedure:

-

Dissolve the crude cholesteryl undecanoate in a minimal amount of hot n-pentyl alcohol.

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, which promotes the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures and enthalpies.

-

Sample Preparation:

-

Accurately weigh a small amount of purified cholesteryl undecanoate (typically 1-5 mg) into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrumental Parameters:

-

Heating/Cooling Rate: A typical rate for analyzing liquid crystals is 5-10 °C/min. Slower rates can provide better resolution of transitions.

-

Temperature Program:

-

Equilibrate the sample at a temperature below the first expected transition (e.g., 25 °C).

-

Ramp the temperature up to a point well above the final (isotropic) transition (e.g., 120 °C).

-

Hold at the high temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Ramp the temperature down at the same rate to observe the transitions upon cooling.

-

A second heating run is often performed to ensure the reproducibility of the transitions.

-

-

Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidation of the sample.

-

-

Data Analysis:

-

The peak of the endothermic or exothermic event on the DSC thermogram corresponds to the transition temperature.

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

Polarizing Optical Microscopy (POM)

POM is a crucial technique for visualizing the different liquid crystal phases and identifying their characteristic textures.

-

Sample Preparation:

-

Place a small amount of cholesteryl undecanoate on a clean glass microscope slide.

-

Gently place a coverslip over the sample.

-

Heat the slide on a hot stage to melt the sample into its isotropic liquid phase.

-

Allow the sample to spread evenly into a thin film under the coverslip.

-

-

Observation Procedure:

-

Place the prepared slide on the hot stage of the polarizing microscope.

-

Heat the sample to its isotropic liquid phase, which will appear dark between crossed polarizers.

-

Slowly cool the sample (e.g., at a rate of 1-5 °C/min) while observing the changes in the texture through the eyepiece.

-

-

Texture Identification:

-

Cholesteric (Nematic) Phase:* Upon cooling from the isotropic liquid, the cholesteric phase typically appears as a "focal conic" or "oily streak" texture. This texture is characterized by bright, birefringent domains.

-

Smectic A Phase: As the sample is further cooled, the transition to the smectic A phase may be observed. This phase often exhibits a "focal conic fan" or "homeotropic" texture. In the focal conic texture, the molecules are arranged in layers that form concentric arcs. A homeotropic texture appears dark between crossed polarizers because the optic axis of the liquid crystal is aligned with the direction of light propagation.

-

Relevance in Drug Development and Associated Pathways

Cholesteryl esters, including cholesteryl undecanoate, are of significant interest to drug development professionals due to their biocompatibility and ability to form self-assembled structures like liposomes and nanoparticles. These structures can serve as effective drug delivery vehicles.

Cholesterol-Based Nanoparticles for Targeted Drug Delivery

Cholesterol and its esters are key components in the formulation of nanoparticles for targeted drug delivery, particularly in cancer therapy. The mechanism often exploited is the Enhanced Permeability and Retention (EPR) effect.

The following diagram illustrates the logical workflow of a cholesterol-based nanoparticle utilizing the EPR effect for targeted drug delivery to a tumor.

Explanation of the Pathway:

-

Systemic Circulation: Cholesterol-based nanoparticles, often coated with polyethylene (B3416737) glycol (PEG) to prolong their circulation time, are introduced into the bloodstream.

-

Transport to Tumor Site: These nanoparticles travel through the circulatory system.

-

Extravasation through Leaky Vasculature: Tumor blood vessels are often poorly formed with gaps between endothelial cells. This "leaky" nature allows nanoparticles of a certain size to pass from the bloodstream into the tumor tissue.

-

Accumulation in Tumor Tissue: The poor lymphatic drainage in the tumor microenvironment leads to the retention and accumulation of the nanoparticles. This combined effect is known as the Enhanced Permeability and Retention (EPR) effect.

-

Cellular Uptake: The accumulated nanoparticles are then taken up by cancer cells, often through endocytosis.

-

Drug Release: Once inside the cell, the nanoparticle can be designed to release its drug payload in response to specific triggers, such as the lower pH found in endosomes.

-

Therapeutic Effect: The released drug can then exert its cytotoxic or other therapeutic effects on the cancer cell.

This targeted delivery mechanism increases the concentration of the drug at the tumor site while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. The liquid crystalline properties of materials like cholesteryl undecanoate can play a role in the stability and drug-loading capacity of these nanoparticle formulations.

References

Introduction to the Thermal Behavior of Cholesteryl Esters

An In-depth Technical Guide to the Thermal Analysis of Cholesteryl Undecanoate using Differential Scanning Calorimetry (DSC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal analysis of cholesteryl undecanoate, a significant cholesteryl ester, utilizing Differential Scanning Calorimetry (DSC). This document outlines the critical phase transitions, presents a detailed experimental protocol for accurate analysis, and offers a visual representation of the experimental workflow.

Cholesteryl esters, such as cholesteryl undecanoate, are crucial components in various biological and pharmaceutical systems. Their thermal behavior, characterized by distinct phase transitions, is of paramount importance for understanding their physical state and stability in different environments. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to study these thermal properties by measuring the heat flow associated with phase transitions as a function of temperature.

Cholesteryl undecanoate, like other long-chain cholesteryl esters, exhibits a complex polymorphic and mesomorphic behavior, transitioning through crystalline, smectic, and cholesteric (chiral nematic) liquid crystal phases before becoming an isotropic liquid. The precise temperatures and enthalpy changes associated with these transitions are critical parameters for material characterization.

Quantitative Thermal Analysis Data

The thermal transition data for cholesteryl undecanoate is crucial for its characterization. While new transition data for cholesteryl undecanoate has been reported, the specific values were not available in the publicly accessible search results. The following tables are structured to summarize the key quantitative data that would be obtained from a comprehensive DSC analysis. Researchers are advised to consult the primary literature, such as the work by Davis, Porter, and Barrall, for precise values.

Table 1: Transition Temperatures of Cholesteryl Undecanoate from DSC Analysis

| Transition Type | Onset Temperature (°C) | Peak Temperature (°C) |

| Crystal to Smectic | Data not available | Data not available |

| Smectic to Cholesteric | Data not available | Data not available |

| Cholesteric to Isotropic Liquid | Data not available | Data not available |

Table 2: Enthalpy Changes of Cholesteryl Undecanoate Transitions from DSC Analysis

| Transition | Enthalpy Change (ΔH) (kJ/mol) |

| Crystal to Smectic | Data not available |

| Smectic to Cholesteric | Data not available |

| Cholesteric to Isotropic Liquid | Data not available |

Detailed Experimental Protocol for DSC Analysis

The following protocol provides a detailed methodology for the thermal analysis of cholesteryl undecanoate using a heat-flux DSC instrument. The importance of sample purity cannot be overstated, as impurities can significantly affect transition temperatures and enthalpies.

3.1. Materials and Equipment

-

Sample: High-purity cholesteryl undecanoate (>99%). Recrystallization from a suitable solvent like n-pentyl alcohol is recommended to remove impurities.

-

DSC Instrument: A calibrated heat-flux Differential Scanning Calorimeter (e.g., Perkin-Elmer DSC-1B or similar).

-

Sample Pans: Aluminum or hermetically sealed pans.

-

Reference Pan: An empty, hermetically sealed aluminum pan.

-

Purge Gas: High-purity inert gas (e.g., Nitrogen or Argon) with a controlled flow rate.

-

Microbalance: For accurate sample weighing.

3.2. Sample Preparation

-

Accurately weigh 2-5 mg of high-purity cholesteryl undecanoate directly into a clean DSC sample pan using a microbalance.

-

Hermetically seal the sample pan to prevent any loss of sample during heating.

-

Prepare an identical, empty, and sealed pan to be used as a reference.

3.3. DSC Instrument Setup and Calibration

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium and zinc) across the temperature range of interest.

-

Set the purge gas flow rate to a constant value, typically 20-50 mL/min, to ensure a stable and inert atmosphere within the DSC cell.

3.4. Measurement Procedure

-

Place the sealed sample pan and the reference pan into their respective positions in the DSC cell.

-

Equilibrate the system at a starting temperature well below the first expected transition (e.g., 25°C).

-

Heat the sample at a controlled rate, typically between 2.5°C/min and 10°C/min. A slower heating rate generally provides better resolution of transitions.

-

Continue heating to a temperature above the final transition into the isotropic liquid phase (e.g., 120°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

Perform a second heating and cooling cycle under the same conditions to observe the thermal behavior on a sample with a controlled thermal history. The data from the second heating run is often used for analysis of the key transitions.

3.5. Data Analysis

-

Record the heat flow as a function of temperature for both heating and cooling cycles.

-

Determine the onset and peak temperatures for each endothermic (heating) and exothermic (cooling) transition from the DSC thermogram.

-

Calculate the enthalpy change (ΔH) for each transition by integrating the area under the respective peak.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the DSC analysis of cholesteryl undecanoate.

Caption: Experimental workflow for the DSC analysis of cholesteryl undecanoate.

Conclusion

The thermal analysis of cholesteryl undecanoate by DSC provides invaluable information regarding its phase transitions, which is essential for its application in research, drug development, and materials science. Adherence to a meticulous experimental protocol, including sample purification and instrument calibration, is critical for obtaining accurate and reproducible data. While specific quantitative values for transition temperatures and enthalpies require access to primary research articles, the methodology and expected thermal behavior outlined in this guide provide a solid foundation for researchers in the field.

polarized optical microscopy of cholesteryl undecanoate textures

An In-Depth Technical Guide to the Polarized Optical Microscopy of Cholesteryl Undecanoate Textures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl undecanoate is a derivative of cholesterol that, like many cholesteryl esters, exhibits thermotropic liquid crystalline properties. These materials possess a state of matter intermediate between a conventional liquid and a solid crystal, making them highly responsive to temperature changes. The unique optical properties of these intermediate phases, or "mesophases," are crucial for their application in areas ranging from temperature sensors to drug delivery systems.

Polarized Optical Microscopy (POM) is an indispensable, non-invasive analytical technique for the characterization of liquid crystals. It allows for the direct visualization of the various phases and their distinct "textures"—the characteristic patterns that arise from the unique molecular arrangement within each phase. This guide provides a comprehensive overview of the principles, experimental protocols, and expected observations for the analysis of cholesteryl undecanoate using POM.

Principles of Polarized Optical Microscopy for Liquid Crystal Analysis

The utility of POM in liquid crystal characterization stems from a property known as birefringence.

-

Anisotropy and Birefringence : In the isotropic liquid state, molecules are randomly oriented, and the material has uniform optical properties in all directions. In a liquid crystal phase, the rod-like molecules of cholesteryl undecanoate exhibit some degree of orientational order. This structural anisotropy leads to optical anisotropy, meaning that light travels at different speeds depending on its polarization direction relative to the molecules. This phenomenon is called birefringence.[1]

-

Crossed Polarizers : A polarizing microscope is equipped with two polarizing filters. The first, the "polarizer," is placed before the sample and creates linearly polarized light. The second, the "analyzer," is placed after the sample and is oriented at 90 degrees to the first.[1] When no sample is present, the field of view appears completely dark, a state known as extinction.

-

Texture Formation : When polarized light passes through a birefringent liquid crystal sample, it is split into two components that travel at different speeds and are out of phase with each other. Upon exiting the sample, these components recombine. The resulting light is no longer polarized in the original direction, and thus, some of it can pass through the analyzer. This creates a bright, often colorful, image against the dark background. The specific patterns and colors observed are the "textures," which act as fingerprints for the different liquid crystal phases.

Experimental Workflow and Protocols

A systematic approach is essential for accurately characterizing the thermotropic phases of cholesteryl undecanoate. The general workflow involves sample preparation, microscopic observation during controlled heating and cooling cycles, and data interpretation.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for POM analysis of a thermotropic liquid crystal.

Caption: Experimental workflow for POM analysis.

Detailed Experimental Protocol

-

Sample Preparation :

-

Place a few milligrams of crystalline cholesteryl undecanoate onto a clean, pre-heated microscope slide.

-

Gently cover the sample with a clean coverslip, allowing the melted substance to spread into a thin film. The ideal film thickness is typically between 10-25 µm.

-

Ensure the sample is free of air bubbles, which can interfere with optical observations.

-

-

Microscope Setup and Calibration :

-

Place the prepared slide onto a calibrated hot stage, which allows for precise temperature control and programming.

-

Set up the microscope for Köhler illumination to ensure an evenly lit field of view.

-

Cross the polarizer and analyzer to achieve maximum extinction (the darkest possible background).

-

-

Observation Procedure :

-

Initial Heating : Heat the sample at a moderate rate (e.g., 10°C/min) to a temperature above its highest transition point (the clearing point), where it becomes an isotropic liquid. This ensures a uniform starting state and helps erase any previous thermal history. The isotropic phase will appear dark under crossed polarizers.

-

Controlled Cooling : Cool the sample at a slow, controlled rate (e.g., 1-5°C/min). Slow rates are crucial for allowing the liquid crystal structures to form in a state of thermal equilibrium.

-

Data Acquisition : As the sample cools, meticulously observe the formation and evolution of textures. Record the exact temperature at which each new texture appears, signifying a phase transition. Capture high-resolution micrographs or video recordings of each distinct texture.

-

Reversibility Check : After the cooling run is complete (once the material has crystallized), reheat the sample through its transition points to confirm the reversibility of the phases. Thermotropic liquid crystal transitions are typically reversible, though supercooling effects may cause transition temperatures to be slightly lower during the cooling cycle compared to the heating cycle.

-

Thermotropic Phases and Optical Textures

Upon cooling from the isotropic liquid, cholesteryl undecanoate is expected to exhibit a sequence of liquid crystal phases, each with a unique molecular arrangement and a corresponding characteristic optical texture.

Phase Transition Pathway

The typical phase sequence for many cholesteryl esters upon cooling is Isotropic → Cholesteric → Smectic A → Crystal.

Caption: Phase transition sequence upon cooling.

Description of Textures

-

Isotropic Phase : Above the clearing point temperature, the substance is a true liquid. Under crossed polarizers, this phase appears uniformly dark (black) because its random molecular orientation is not birefringent.

-

Cholesteric (Ch) Phase : As the isotropic liquid cools, it transitions into the cholesteric (or chiral nematic) phase. This phase is characterized by molecules aligning in a preferred direction, with this direction twisting helically through the sample.

-

Focal Conic Texture : This is a very common and complex texture that appears as a collection of bright domains, often with dark lines (disclinations). For cholesteryl esters, this texture can show iridescent colors due to the selective reflection of light by the helical superstructure.[2]

-

"Oily Streak" or "Fingerprint" Texture : If the helical axis of the cholesteric phase lies parallel to the slide surface, a pattern of parallel, alternating light and dark lines can be observed. The spacing between these lines is related to half the pitch of the helix.[1]

-

-

Smectic A (SmA) Phase : Upon further cooling, a transition to a more ordered smectic phase may occur. In the Smectic A phase, molecules are arranged in distinct layers, with the long molecular axes oriented, on average, perpendicular to the layer planes.

-

Focal Conic Fan Texture : This is the most characteristic texture of the Smectic A phase. It appears as a collection of fan-shaped birefringent areas, often originating from a central point or a line defect.

-

Bâtonnets : When the Smectic A phase grows slowly from the cholesteric or isotropic phase, small, elongated, rod-like structures called "bâtonnets" (little rods) may be observed to form and coalesce.

-

Quantitative Data Presentation

The primary quantitative data obtained from a POM study are the phase transition temperatures observed during heating and cooling cycles. These are often corroborated with Differential Scanning Calorimetry (DSC), which measures the heat flow associated with these transitions.

| Transition (on Cooling) | Symbol | Temperature (°C) | Observed Texture |

| Isotropic to Cholesteric | T_iso-ch | Value to be determined | Appearance of birefringent domains (e.g., focal conic) from dark field |

| Cholesteric to Smectic A | T_ch-smA | Value to be determined | Transformation into fan-shaped domains |

| Smectic A to Crystal | T_smA-cryst | Value to be determined | Growth of solid crystalline structures |

| Transition (on Heating) | Symbol | Temperature (°C) | Observed Texture |

| Crystal to Smectic A | T_cryst-smA | Value to be determined | Melting of solid into fan-shaped domains |

| Smectic A to Cholesteric | T_smA-ch | Value to be determined | Transformation into focal conic texture |

| Cholesteric to Isotropic | T_ch-iso | Value to be determined | Disappearance of all birefringence (field becomes dark) |

Conclusion

Polarized Optical Microscopy is a powerful and essential technique for the qualitative and quantitative characterization of cholesteryl undecanoate. It provides direct visual evidence of thermotropic phase transitions through the identification of distinct optical textures. By following a rigorous experimental protocol involving controlled heating and cooling, researchers can determine key parameters such as phase transition temperatures, identify the sequence of mesophases, and gain critical insights into the material's microstructure. This information is fundamental for understanding the structure-property relationships that govern its potential use in advanced materials and pharmaceutical applications.

References

solubility of cholesteryl undecanoate in organic solvents

An In-depth Technical Guide to the Solubility of Cholesteryl Undecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Cholesteryl undecanoate, an ester of cholesterol and undecanoic acid, is a lipophilic compound with applications in various fields, including the formulation of drug delivery systems and liquid crystal research. Understanding its solubility is critical for its effective use in these applications.

Physicochemical Properties of Cholesteryl Undecanoate

| Property | Value | Reference |

| Chemical Formula | C₃₈H₆₆O₂ | [1][2] |

| Molecular Weight | 554.93 g/mol | [1][2][3] |

| Physical State | Solid | [1] |

| Synonyms | 5-Cholesten-3β-ol undecanoate, Cholesteryl undecylate | [1] |

Solubility of Cholesteryl Undecanoate in Organic Solvents

Based on studies of cholesterol solubility, it is anticipated that cholesteryl undecanoate will exhibit good solubility in solvents such as chloroform, dichloromethane, toluene, and ethers. Its solubility in alcohols is expected to decrease with increasing polarity of the alcohol (e.g., higher solubility in butanol than in methanol).

The following table summarizes the expected solubility trends of cholesteryl undecanoate in various organic solvents based on the known solubility of cholesterol and other cholesteryl esters. The qualitative descriptors are estimations and should be confirmed experimentally for specific applications.

| Solvent | Polarity Index | Expected Qualitative Solubility of Cholesteryl Undecanoate | Rationale/Supporting Evidence |

| Hexane | 0.1 | High | Cholesterol and its esters show good solubility in non-polar hydrocarbons.[4] |

| Toluene | 2.4 | High | Aromatic hydrocarbons are effective solvents for cholesterol.[5] |

| Chloroform | 4.1 | High | Halogenated solvents are generally good solvents for lipophilic compounds. |

| Diethyl Ether | 2.8 | High | Ethers are effective solvents for many organic compounds. |

| Ethyl Acetate | 4.4 | Moderate to High | Cholesterol has been shown to be soluble in ethyl acetate.[2] |

| Acetone | 5.1 | Moderate | Cholesterol has moderate solubility in acetone. |

| Ethanol | 4.3 | Low to Moderate | Solubility of cholesterol in alcohols decreases with increasing polarity.[1][4] |

| Methanol | 5.1 | Low | Cholesterol has limited solubility in methanol.[1][2] |

| Water | 10.2 | Very Low/Insoluble | As a highly lipophilic molecule, it is expected to be virtually insoluble in water. |

Experimental Protocols for Solubility Determination

The solubility of cholesteryl undecanoate can be determined using several established experimental methods. The choice of method often depends on the solvent, the required precision, and the available equipment.

Static Equilibrium Method

This is a common and reliable method for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: An excess amount of cholesteryl undecanoate is added to a known volume of the organic solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be facilitated by using a shaker or a rotator in a temperature-controlled environment (e.g., an incubator or water bath). Equilibration time should be determined empirically, often by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a controlled temperature to prevent precipitation or further dissolution.[6]

-

Concentration Analysis: An aliquot of the clear supernatant (the saturated solution) is carefully removed and diluted with a suitable solvent. The concentration of cholesteryl undecanoate in the diluted sample is then determined using an appropriate analytical technique.

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the solute. A calibration curve is prepared using standard solutions of known concentrations of cholesteryl undecanoate.[4][7]

-

UV-Vis Spectrophotometry: If cholesteryl undecanoate has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A standard calibration curve is required.

-

Gravimetric Analysis: In some cases, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solute can be measured. This method is less sensitive and may be prone to errors if the solute is volatile or if the solvent leaves a residue.

-

Dynamic Flow Method

This method is particularly useful for determining solubility in supercritical fluids but can be adapted for liquid solvents.

Methodology:

-

Apparatus: A column is packed with an inert support material coated with the solute (cholesteryl undecanoate).

-

Elution: The solvent is pumped through the column at a constant flow rate and temperature.

-

Saturation: As the solvent passes through the column, it becomes saturated with the solute.

-

Detection: The concentration of the solute in the eluent is continuously monitored using a suitable detector (e.g., UV-Vis or refractive index detector) until a stable signal is obtained, indicating saturation.

-

Quantification: The solubility is calculated from the steady-state concentration and the flow rate of the solvent.

Visualizations

The following diagrams illustrate key concepts related to the solubility and analysis of cholesteryl undecanoate.

Caption: A general experimental workflow for determining the solubility of cholesteryl undecanoate in an organic solvent using the static equilibrium method.

Caption: A diagram illustrating the key factors that influence the .

References

- 1. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K - American Chemical Society - Figshare [acs.figshare.com]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Solubility determination of cholesterol polymorphs in organic solvents. | Semantic Scholar [semanticscholar.org]

- 6. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of Drug Solubility in Lipid Mixtures from the Individual Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Cholesteryl Undecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of cholesteryl undecanoate, a cholesteryl ester of significant interest in various research and development fields, including drug delivery and materials science. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines comprehensive experimental protocols, and presents a logical workflow for these analytical techniques.

Introduction

Cholesteryl undecanoate (C₃₈H₆₆O₂) is an ester formed from cholesterol and undecanoic acid. Its amphiphilic nature, arising from the rigid sterol backbone and the flexible aliphatic chain, contributes to its unique physicochemical properties, including its liquid crystalline behavior. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for studying its interactions in various formulations. This guide focuses on two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of cholesteryl undecanoate, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of cholesteryl undecanoate is complex due to the large number of similar proton environments in the cholesterol and undecanoate moieties. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the overall molecular structure. The data presented below is a combination of established values for the cholesterol backbone and predicted values for the undecanoate chain.

Table 1: ¹H NMR Chemical Shift Data for Cholesteryl Undecanoate (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cholesterol Moiety | |||

| H-6 (vinylic) | ~ 5.37 | m | 1H |

| H-3 (ester linkage) | ~ 4.60 | m | 1H |

| H-18 (CH₃) | ~ 0.68 | s | 3H |

| H-19 (CH₃) | ~ 1.02 | s | 3H |

| H-21 (CH₃) | ~ 0.91 | d | 3H |

| H-26/H-27 (CH₃) | ~ 0.86 | d | 6H |

| Other cholesterol protons | 0.8 - 2.4 | m | - |

| Undecanoate Moiety | |||

| α-CH₂ (to C=O) | ~ 2.28 | t | 2H |

| β-CH₂ | ~ 1.61 | quint | 2H |

| Methylene chain (-(CH₂)₇-) | ~ 1.25 | m | 14H |

| Terminal CH₃ | ~ 0.88 | t | 3H |

Note: Chemical shifts for the cholesterol moiety are based on data for similar cholesteryl esters[1]. Shifts for the undecanoate moiety are predicted based on standard values for long-chain fatty acid esters.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required.

Table 2: ¹³C NMR Chemical Shift Data for Cholesteryl Undecanoate (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| Cholesterol Moiety | |

| C-5 (vinylic) | ~ 139.6 |

| C-6 (vinylic) | ~ 122.7 |

| C-3 (ester linkage) | ~ 74.0 |

| C-10 | ~ 36.6 |

| C-13 | ~ 42.3 |

| C-18 (CH₃) | ~ 11.9 |

| C-19 (CH₃) | ~ 19.3 |

| C-21 (CH₃) | ~ 18.7 |

| C-26 (CH₃) | ~ 22.6 |

| C-27 (CH₃) | ~ 22.8 |

| Other cholesterol carbons | 10 - 60 |

| Undecanoate Moiety | |

| C=O (ester carbonyl) | ~ 173.3 |

| α-CH₂ (to C=O) | ~ 34.5 |

| Methylene chain | ~ 25.1 - 31.9 |

| Terminal CH₃ | ~ 14.1 |

Note: Chemical shifts for the cholesterol moiety are based on data for similar cholesteryl esters[1]. Shifts for the undecanoate moiety are predicted based on standard values for long-chain fatty acid esters.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in cholesteryl undecanoate. The key vibrational bands are characteristic of the ester linkage and the hydrocarbon components.

Table 3: FT-IR Vibrational Frequencies for Cholesteryl Undecanoate

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 2935 | C-H stretch (asymmetric, CH₃ & CH₂) | Strong |

| ~ 2865 | C-H stretch (symmetric, CH₃ & CH₂) | Strong |

| ~ 1735 | C=O stretch (ester) | Strong |

| ~ 1465 | C-H bend (CH₂) | Medium |

| ~ 1380 | C-H bend (CH₃) | Medium |

| ~ 1175 | C-O stretch (ester) | Strong |

Note: Frequencies are based on typical values for cholesteryl esters and long-chain aliphatic esters.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of cholesteryl undecanoate for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex proton spectrum.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

The number of scans can be varied to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR:

-

A proton-decoupled experiment should be performed.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required to obtain a good quality spectrum.

-

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid cholesteryl undecanoate sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Collection:

-

Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is typically displayed in terms of transmittance or absorbance.

-

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of cholesteryl undecanoate.

Caption: Workflow for the spectroscopic characterization of cholesteryl undecanoate.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of cholesteryl undecanoate using NMR and FT-IR techniques. The tabulated data, detailed experimental protocols, and workflow diagram serve as a valuable resource for researchers and professionals in confirming the structure and purity of this important cholesteryl ester, thereby facilitating its application in various scientific and industrial domains.

References

molecular modeling of cholesteryl undecanoate liquid crystal phases

An In-depth Technical Guide to the Molecular Modeling of Cholesteryl Undecanoate Liquid Crystal Phases

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of cholesteryl undecanoate, a prominent cholesteric liquid crystal. It details the molecule's physicochemical properties, experimental characterization protocols, and a complete workflow for atomistic molecular dynamics (MD) simulations. This document is intended to serve as a practical resource for researchers investigating liquid crystal phases, particularly in the context of drug delivery systems, materials science, and biophysical research.

Introduction to Cholesteryl Undecanoate

Cholesteryl undecanoate (C₃₈H₆₆O₂) is a cholesterol ester that exhibits thermotropic liquid crystal behavior.[1] Due to the inherent chirality of the cholesterol moiety, it readily forms a chiral nematic (N*), or cholesteric, phase.[2] This phase is characterized by a helical superstructure where the average molecular orientation, known as the director, rotates progressively along a helical axis. This unique structure gives rise to selective light reflection, making cholesteryl esters vital in applications ranging from thermochromic sensors to drug delivery vehicles. Understanding the molecular arrangement and phase transitions of cholesteryl undecanoate is critical for harnessing its properties. Molecular modeling and simulation provide a powerful lens to investigate these phenomena at an atomic level.

Physicochemical Properties and Phase Transitions

Experimental characterization, primarily through X-ray diffraction and Differential Scanning Calorimetry (DSC), has established the key structural and thermal properties of cholesteryl undecanoate. The crystal structure is monoclinic (space group P2₁) with two molecules per asymmetric unit, packed in a monolayer arrangement.[2]

The liquid-crystalline phases of cholesteryl undecanoate are monotropic, meaning they are observed upon cooling from the isotropic liquid state.[2] A summary of its key properties and transition temperatures is presented below.

Table 1: Quantitative Data for Cholesteryl Undecanoate

| Parameter | Value | Source |

| Molecular Formula | C₃₈H₆₆O₂ | [1][2] |

| Molecular Weight | 554.93 g/mol | [1] |

| Crystal System | Monoclinic, P2₁ | [2] |

| Unit Cell Parameters | a=13.008 Å, b=9.006 Å, c=31.063 Å, β=90.60° | [2] |

| Solid-to-Isotropic Liquid Transition (Tm) | 364.5 K (91.35 °C) | [2] |

| Isotropic-to-Cholesteric Transition (Tiso-chol) | 360.9 K (87.75 °C) (on cooling) | [2] |

| Cholesteric-to-Smectic Transition (Tchol-sm) | 251.9 K (-21.25 °C) (on cooling) | [2] |

Experimental Characterization Protocols

The thermotropic behavior of cholesteryl undecanoate is primarily investigated using Differential Scanning Calorimetry (DSC), often complemented by Polarized Optical Microscopy (POM) to identify textures of the different mesophases.[3][4]

Protocol: Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and associated enthalpy changes (ΔH) of cholesteryl undecanoate's phase transitions.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity cholesteryl undecanoate into an aluminum DSC pan. Crimp the pan with an aluminum lid to ensure a good seal. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidation.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature well above its isotropic point (e.g., 110 °C) at a controlled rate of 5-10 °C/min. This scan records the solid-to-isotropic liquid transition and removes the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 110 °C down to a low temperature (e.g., -40 °C) at the same controlled rate. This scan is crucial for observing the monotropic liquid crystal phases (isotropic-to-cholesteric and cholesteric-to-smectic).

-

Second Heating Scan: Heat the sample again from -40 °C to 110 °C at the same rate to check for reproducibility and observe any transitions from the low-temperature phase.

-

-

Data Analysis:

-

The peak maximum of an endotherm (heating) or exotherm (cooling) is taken as the transition temperature (T).

-

The transition enthalpy (ΔH) is calculated by integrating the area under the transition peak.

-

Analyze the thermogram to identify the solid melting point (Tm) on the first heating scan, and the isotropic-to-cholesteric and cholesteric-to-smectic transitions on the cooling scan.[2]

-

Molecular Modeling and Simulation

Atomistic Molecular Dynamics (MD) simulations offer unparalleled insight into the molecular arrangement, dynamics, and phase behavior of liquid crystals.[5][6] This section outlines a detailed protocol for simulating the cholesteric phase of cholesteryl undecanoate.

Logical Flow of Liquid Crystal Phase Transitions

The following diagram illustrates the relationship between the different phases of cholesteryl undecanoate as a function of temperature.

Workflow for Molecular Dynamics Simulation

A typical MD simulation workflow involves system preparation, equilibration, production, and analysis. This process is depicted below.

Protocol: Atomistic Molecular Dynamics Simulation

Objective: To simulate the cholesteric liquid crystal phase of cholesteryl undecanoate and calculate key structural properties like the orientational order parameter and helical pitch.

Software: GROMACS, VMD, or other suitable MD simulation and analysis packages.

Methodology:

-

Force Field Selection:

-

System Setup:

-

Molecule Building: Generate a single 3D structure of cholesteryl undecanoate using software like Avogadro or from its known crystal structure.[2]

-

Initial Configuration: Create a large, amorphous simulation box by randomly placing and orienting approximately 500-1000 molecules of cholesteryl undecanoate using a tool like PACKMOL. The initial box density should be low to avoid clashes.

-

Topology: Generate the system topology file that describes the bonded and non-bonded interactions based on the CHARMM36 force field.

-

-

Energy Minimization:

-

Perform a robust energy minimization using the steepest descent algorithm for at least 5000 steps, followed by conjugate gradient, to relax the initial structure and remove any high-energy contacts.

-

-

Equilibration:

-

NVT Ensemble (Canonical): Equilibrate the system at the target temperature (e.g., 300 K, within the cholesteric phase range) for 1-2 nanoseconds (ns). Use a thermostat (e.g., Nosé-Hoover) to maintain temperature. This step allows the system to reach the correct kinetic energy distribution.

-

NPT Ensemble (Isothermal-Isobaric): Following NVT, equilibrate the system under constant pressure (1 atm) and temperature (300 K) for 5-10 ns. Use a barostat (e.g., Parrinello-Rahman) to allow the simulation box to relax to its equilibrium density. Monitor the density and potential energy to ensure they have converged.

-

-

Production Simulation:

-

Once the system is well-equilibrated, run the production simulation in the NPT ensemble for a substantial duration (e.g., 100-200 ns or longer) to ensure adequate sampling of the phase space. Save trajectory coordinates every 10-20 picoseconds (ps).

-

-

Analysis:

-

Orientational Order Parameter (S): Calculate the nematic order parameter, S, to quantify the degree of alignment of the molecules with the director. This is a primary metric for identifying a liquid crystal phase.

-

Cholesteric Pitch (P): The helical pitch is a defining characteristic of the cholesteric phase. It can be determined by analyzing the spatial correlation of the molecular orientation along the helical axis.[11] One method involves calculating the director orientation in thin slabs of the simulation box along one axis (e.g., z-axis) and fitting the orientation angle to a cosine function to extract the pitch.

-

Radial Distribution Functions (RDFs): Calculate RDFs between molecular centers of mass to characterize the short-range positional order and confirm the liquid-like nature of the phase.

-

Conclusion

This guide outlines the fundamental experimental and computational methodologies for investigating the liquid crystal phases of cholesteryl undecanoate. By combining precise experimental data from techniques like DSC with the detailed molecular insights from atomistic MD simulations, researchers can build a robust understanding of its structure-property relationships. The provided protocols and workflows serve as a starting point for professionals in drug development and materials science to model, predict, and engineer systems based on this versatile cholesteric liquid crystal.

References

- 1. Cholesteryl undecanoate | C38H66O2 | CID 45045340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. mriquestions.com [mriquestions.com]

- 4. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters in High-Density Lipoprotein-Sized Lipid Droplet and Trilayer: Clues to Cholesteryl Ester Transport and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atomistic simulation studies of cholesteryl oleates: model for the core of lipoprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Update of the cholesterol force field parameters in CHARMM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cholesteryl Undecanoate: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl undecanoate, a cholesterol ester, is a prominent compound in the field of liquid crystal research. Its unique thermochromic properties, where it exhibits a range of colors upon changes in temperature, have made it a subject of significant scientific interest and a key component in various technological applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of cholesteryl undecanoate. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its quantitative data. Furthermore, this guide illustrates key processes and concepts through structured diagrams.

Introduction

Cholesteryl undecanoate is an organic chemical compound, specifically an ester of cholesterol and undecanoic acid. Its significance stems primarily from its liquid crystalline properties. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Cholesteryl undecanoate, like many cholesterol esters, exhibits a cholesteric (or chiral nematic) liquid crystal phase.[1] This phase is characterized by a helical structure of the aligned molecules, which is responsible for the material's unique optical properties, including selective reflection of light.

Discovery and History

The discovery of liquid crystals is attributed to the Austrian botanist Friedrich Reinitzer in 1888, who observed that a derivative of cholesterol, cholesteryl benzoate, had two distinct melting points and exhibited a cloudy, iridescent state between the solid and clear liquid phases.[2] This observation paved the way for the study of a new state of matter.

Physicochemical Properties

Cholesteryl undecanoate is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C38H66O2 |

| Molecular Weight | 554.93 g/mol |

| CAS Number | 24385-24-8 |

| Appearance | White crystalline solid |

| Mesophase Behavior | Crystalline Solid (Cr) Smectic A (SmA) Cholesteric (Ch) Isotropic Liquid (Iso) |

| Phase Transition Temperatures | Cr 92.5 °C (SmA 81.9 °C) Ch (Temperatures can vary based on purity and experimental conditions)[3] |

Synthesis of Cholesteryl Undecanoate

The synthesis of cholesteryl undecanoate is typically achieved through the esterification of cholesterol with undecanoic acid or its more reactive derivative, undecanoyl chloride. Two common laboratory-scale methods are detailed below.

Experimental Protocol 1: Esterification using Undecanoyl Chloride

This method involves the reaction of cholesterol with undecanoyl chloride in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Materials:

-

Cholesterol (1.0 eq)

-

Undecanoyl chloride (1.2 eq)

-

Anhydrous pyridine (solvent and base)

-

Anhydrous toluene (B28343) (co-solvent, optional)

-

Methanol (B129727) (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve cholesterol in anhydrous pyridine. If solubility is an issue, a minimal amount of anhydrous toluene can be added.

-

Slowly add undecanoyl chloride to the stirring solution at room temperature. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and pour it into a larger beaker containing a mixture of ice and dilute hydrochloric acid to neutralize the excess pyridine.

-

The crude cholesteryl undecanoate will precipitate as a solid.

-

Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as hot methanol or an ethanol/water mixture.[4]

-

Dry the purified crystals under vacuum.

Experimental Protocol 2: DCC Coupling Method

This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of cholesterol with undecanoic acid.[5]

Materials:

-

Cholesterol (1.0 eq)

-

Undecanoic acid (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane (B109758) (DCM) (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve cholesterol, undecanoic acid, and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask.

-

Cool the flask in an ice bath.

-

In a separate container, dissolve DCC in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the stirring reaction mixture in the ice bath.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

A white precipitate of dicyclohexylurea (DCU), the byproduct, will form.

-

Remove the DCU by vacuum filtration.

-

Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the resulting crude product by recrystallization as described in Protocol 1.

Characterization of Cholesteryl Undecanoate

The synthesized cholesteryl undecanoate should be characterized to confirm its identity and purity, and to determine its liquid crystalline properties.

Thin-Layer Chromatography (TLC)

TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to achieve good separation between the starting materials and the product.

Differential Scanning Calorimetry (DSC)

DSC is a key technique for determining the phase transition temperatures and associated enthalpy changes of the liquid crystal.[6] A small, accurately weighed sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured. The resulting thermogram will show peaks corresponding to the transitions between the crystalline, smectic, cholesteric, and isotropic liquid phases.

Polarized Optical Microscopy (POM)

POM is used to visualize the different liquid crystal phases (mesophases) and their characteristic textures.[7] The sample is placed on a microscope slide with a coverslip and heated on a hot stage. As the temperature is changed, the transitions between different phases can be observed through the polarized light, each phase exhibiting a unique optical texture. For example, the cholesteric phase often displays a "fingerprint" texture.

Signaling Pathways and Molecular Arrangements

Cholesteryl undecanoate is not known to be involved in specific biological signaling pathways in the same manner as signaling molecules like hormones. Its primary area of interest is in materials science due to its liquid crystalline properties. The "signaling" in this context is the material's response to thermal stimuli, resulting in a change in its optical properties.

The unique thermochromic behavior of cholesteryl undecanoate arises from the helical arrangement of its molecules in the cholesteric phase. The pitch of this helix (the distance for a 360° rotation of the molecular directors) is temperature-dependent. This helical structure selectively reflects circularly polarized light of a specific wavelength. As the temperature changes, the pitch of the helix changes, and thus the wavelength of the reflected light changes, leading to the observed color play.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of cholesteryl undecanoate.

Molecular Arrangement in the Cholesteric Phase

References

- 1. physlab.lums.edu.pk [physlab.lums.edu.pk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Structure of cholesteryl undecanoate. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. benchchem.com [benchchem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cholesteryl Undecanoate in Liquid Crystal Display Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl undecanoate is a cholesterol derivative that exhibits liquid crystalline properties, specifically a cholesteric phase.[1][2] Materials in this class are of significant interest for applications in liquid crystal displays (LCDs) due to their unique optical properties, such as selective reflection of light and sensitivity to temperature.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of cholesteryl undecanoate for liquid crystal display research and development.

Cholesteryl esters, including cholesteryl undecanoate, are known to form thermotropic liquid crystals, meaning their phase transitions are driven by changes in temperature.[3][4] The helical structure of the cholesteric phase gives rise to the selective reflection of circularly polarized light, a phenomenon that can be tuned by altering the pitch of the helix.[2] This property is the basis for their use in color displays and temperature sensors.

Physicochemical Properties

Cholesteryl undecanoate is the ester of cholesterol and undecanoic acid. Its chemical structure and key identifiers are provided below.

| Property | Value | Reference |

| Chemical Formula | C₃₈H₆₆O₂ | [5] |

| Molecular Weight | 554.93 g/mol | [5] |

| CAS Number | 24385-24-8 | [5] |

Liquid Crystalline Properties and Data

Cholesteryl undecanoate exhibits a smectic and a cholesteric liquid crystal phase. The transition between these phases is temperature-dependent.

Phase Transition Temperatures

The following table summarizes the known phase transition temperatures for cholesteryl undecanoate. It is important to note that these values can be influenced by the purity of the sample.

| Transition | Temperature (°C) | Reference |

| Crystal to Smectic A (SmA) | 81.9 | [6] |

| Smectic A (SmA) to Cholesteric (Ch) / Isotropic (I) | 92.5 | [6] |

Note: Further characterization is required to definitively distinguish between a direct Smectic to Isotropic transition and the presence of a narrow Cholesteric phase.

Optical Properties

| Compound | Phase | Birefringence (Δn) | Reference |

| Cholesteryl Nonanoate (B1231133) | Cholesteric | ~0.04 - 0.05 | [7] |

| Cholesteryl Decanoate (B1226879) | Cholesteric | ~0.04 - 0.05 | [7] |

Note: The values for cholesteryl nonanoate and decanoate are provided as approximations. Experimental determination of the optical properties of cholesteryl undecanoate is highly recommended for specific applications.

Experimental Protocols

Synthesis of Cholesteryl Undecanoate

This protocol describes the synthesis of cholesteryl undecanoate via the esterification of cholesterol with undecanoyl chloride.

Materials:

-

Cholesterol (C₂₇H₄₆O)

-

Undecanoyl chloride (C₁₁H₂₁ClO)

-

Pyridine (B92270) (anhydrous)

-

Toluene (B28343) (anhydrous)

-

Ethanol (B145695) (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve cholesterol (1 equivalent) in anhydrous toluene.

-

Addition of Pyridine: Add anhydrous pyridine (1.2 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl byproduct.

-

Addition of Acyl Chloride: Slowly add undecanoyl chloride (1.1 equivalents) to the stirred solution at room temperature. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene using a rotary evaporator.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure cholesteryl undecanoate.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and determine the phase transition temperatures using Differential Scanning Calorimetry (DSC) and polarized optical microscopy.

Preparation of a Liquid Crystal Test Cell

This protocol describes the fabrication of a simple liquid crystal cell for observing the optical properties of cholesteryl undecanoate.

Materials:

-

Cholesteryl undecanoate

-

Indium tin oxide (ITO) coated glass slides

-

Polyimide alignment layer solution

-

Spacers (e.g., silica (B1680970) beads of a specific diameter)

-

UV-curable epoxy

-

Hot plate

-

Spin coater

-

Rubbing machine (or velvet cloth)

-

UV lamp

-

Polarizers

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with detergent, deionized water, and organic solvents (e.g., acetone, isopropanol).

-

Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of both slides.

-

Curing: Cure the polyimide layer on a hot plate according to the manufacturer's instructions.

-

Rubbing: Gently rub the cured polyimide surface in a single direction using a rubbing machine or a soft velvet cloth. This creates micro-grooves that will align the liquid crystal molecules.

-

Cell Assembly: Mix the desired diameter spacers with the UV-curable epoxy. Apply the epoxy/spacer mixture to the edges of one of the glass slides. Place the second slide on top, with the rubbing directions anti-parallel to create a twisted nematic alignment.

-

Curing the Cell: Expose the edges of the cell to a UV lamp to cure the epoxy, sealing the cell.

-

Filling the Cell: Heat the cholesteryl undecanoate to its isotropic liquid phase. Fill the empty cell via capillary action by placing a drop of the liquid crystal at the opening of the cell.

-

Sealing: Once filled, seal the opening with epoxy.

-

Observation: Place the filled cell between crossed polarizers on a hot stage of a polarizing optical microscope to observe the liquid crystal textures and their changes with temperature.

Characterization of Liquid Crystal Phases

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.

-

Accurately weigh a small amount (5-10 mg) of cholesteryl undecanoate into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point.

-

Cool the sample at the same rate back to room temperature.

-

Analyze the resulting thermogram to identify the temperatures of the endothermic and exothermic peaks, which correspond to the phase transitions.

Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by their characteristic textures.

-

Place the prepared liquid crystal cell on a hot stage under a polarizing microscope with crossed polarizers.

-

Slowly heat the sample and observe the changes in texture.

-

The smectic phase will typically exhibit a focal conic or fan-shaped texture. The cholesteric phase will show a planar texture with selective reflection of colored light or a focal conic texture. The isotropic phase will appear dark between crossed polarizers.

Visualizations

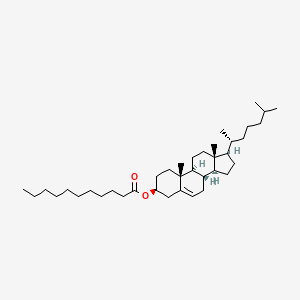

Molecular Structure of Cholesteryl Undecanoate

Caption: 2D structure of cholesteryl undecanoate.

Synthesis Workflow

Caption: Synthesis workflow for cholesteryl undecanoate.

Liquid Crystal Phase Transitions

Caption: Phase transitions of cholesteryl undecanoate upon heating.

References

- 1. chymist.com [chymist.com]

- 2. cmmi.tuiasi.ro [cmmi.tuiasi.ro]

- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermal control of transmission property by phase transition in cholesteric liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. larodan.com [larodan.com]

- 6. SYNTHON Chemicals Shop | Cholesteryl undecanoate | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 7. researchgate.net [researchgate.net]

Formulation of Cholesteryl Undecanoate-Based Nanoparticles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, integral components of lipid metabolism, are increasingly being explored as core lipid matrices in the formulation of nanoparticles for drug delivery. Their biocompatibility and ability to form a solid core make them suitable candidates for Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This document provides detailed application notes and protocols for the formulation of nanoparticles using cholesteryl undecanoate as the primary lipid component.

Due to the limited availability of direct experimental data on cholesteryl undecanoate nanoparticles in peer-reviewed literature, this guide draws upon established principles of lipid nanoparticle formulation and incorporates data from analogous cholesteryl esters, such as cholesteryl oleate (B1233923) and cholesteryl stearate. These compounds share structural and physicochemical similarities with cholesteryl undecanoate, making their formulation parameters a valuable reference.

Physicochemical Properties of Cholesteryl Undecanoate

Understanding the properties of the core lipid is crucial for nanoparticle formulation.

| Property | Value | Implication for Nanoparticle Formulation |

| Molecular Weight | 554.9 g/mol [1] | Influences molar ratio calculations in formulations. |

| Melting Point | 92.5 °C[2] | Suitable for hot homogenization techniques. The high melting point ensures the nanoparticles remain solid at physiological temperatures. |

| LogP (calculated) | ~11.2 - 13.7[1][3] | High lipophilicity indicates good compatibility with other lipids and suitability for encapsulating hydrophobic drugs. |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and DMF[4][5] | Dictates the choice of formulation method (e.g., avoiding aqueous phases for initial lipid dissolution). |

Quantitative Data from Analogous Cholesteryl Ester-Based Nanoparticles

The following tables summarize formulation parameters and resulting physicochemical properties of nanoparticles prepared with cholesteryl esters like cholesteryl oleate. This data serves as a starting point for the development of cholesteryl undecanoate-based formulations.

Table 1: Formulation Composition of Cholesteryl Oleate-Loaded SLNs [6]

| Formulation Reference | Matrix Lipid (Cholesteryl Oleate + Stearic Acid) (mg) | Cationic Lipid (mg) | Surfactant (mg) |

| Ref 12 | 100 | 100 | 100 |

| Ref 13 | 150 | 100 | 100 |

| Ref 14 | 200 | 100 | 100 |

| Ref 15 | 250 | 100 | 100 |

| Ref 16 | 300 | 100 | 100 |

Table 2: Physicochemical Characterization of Cholesteryl Oleate-Loaded SLNs [6]

| Formulation Reference | Mean Particle Size (nm) | Zeta Potential (mV) |

| Ref 12 | ~150-200 | +25 to +40 |

| Ref 13 | ~150-200 | +25 to +40 |

| Ref 14 | ~150-200 | +25 to +40 |

| Ref 15 | ~150-200 | +25 to +40 |

| Ref 16 | ~150-200 | +25 to +40 |

Table 3: Characterization of Gabapentin-Loaded SLNs using Cholesterol as a Lipid Component [7]